molecular formula C9H12BrNO2 B13845751 4-(2-Bromoethoxy)-3-methoxyaniline

4-(2-Bromoethoxy)-3-methoxyaniline

Cat. No.: B13845751
M. Wt: 246.10 g/mol
InChI Key: CEOCTNRJXHVYSV-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-3-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromoethoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-3-methoxyaniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted anilines, thiols, or ethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

4-(2-Bromoethoxy)-3-methoxyaniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Materials Science: Used in the preparation of polymers and other materials with specific properties.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-3-methoxyaniline involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new bonds with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde
  • 4-(2-Bromoethoxy)-2-methoxybenzaldehyde
  • 4-(2-Bromoethoxy)-3-hydroxyaniline

Uniqueness

4-(2-Bromoethoxy)-3-methoxyaniline is unique due to the specific positioning of the bromoethoxy and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

4-(2-bromoethoxy)-3-methoxyaniline

InChI

InChI=1S/C9H12BrNO2/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6H,4-5,11H2,1H3

InChI Key

CEOCTNRJXHVYSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OCCBr

Origin of Product

United States

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